molecular formula C17H23N3O2S B3963623 N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B3963623
M. Wt: 333.5 g/mol
InChI Key: RCJZNPRNHYIOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. This compound has gained a lot of attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide acts as an agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and other physiological functions. This compound binds to these receptors and activates them, leading to an increase in serotonin release and subsequent changes in neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to induce changes in behavior and mood, such as increased anxiety and altered perception.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A and 5-HT2C receptors. However, its effects can be difficult to interpret due to its complex mechanism of action and potential interactions with other neurotransmitter systems.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, including its use in the development of new treatments for psychiatric disorders and its potential as a tool for studying the serotonergic system. Further research is also needed to better understand its mechanism of action and potential interactions with other neurotransmitter systems.

Scientific Research Applications

N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent serotonin receptor agonist and has been used in the study of the serotonergic system. This compound has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13-4-6-14(7-5-13)18-17(23)20-10-8-19(9-11-20)16(21)15-3-2-12-22-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJZNPRNHYIOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Reactant of Route 6
N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.